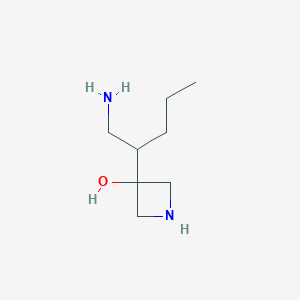
3-(1-Aminopentan-2-YL)azetidin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminopentan-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopentan-2-yl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminopentan-2-yl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Applications De Recherche Scientifique
3-(1-Aminopentan-2-yl)azetidin-3-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1-Aminopentan-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1-Aminopentan-2-yl)azetidin-3-ol include other azetidines and oxetanes, such as:
- 3-(1-Aminopentan-2-yl)oxetidin-3-ol
- 3-(1-Aminopentan-2-yl)azetidin-2-one
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Activité Biologique
3-(1-Aminopentan-2-YL)azetidin-3-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
The molecular formula of this compound is C8H16N2O, with a molecular weight of 156.23 g/mol. Its structure features an azetidine ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine structure allows for versatile binding capabilities, which may inhibit specific pathways involved in cell proliferation and survival.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes, leading to altered signaling pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Studies have shown that compounds with similar azetidine structures exhibit antitumor properties by inhibiting cancer cell growth.
- Neuroprotective Effects : The compound may have implications in neuroprotection, potentially influencing conditions like neurodegeneration.
- Antimicrobial Properties : There is emerging evidence suggesting that this compound could exhibit antimicrobial activity against various pathogens.
Case Study 1: Antitumor Activity
A study investigated the effects of azetidine derivatives on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Results indicated that certain derivatives showed significant cytotoxicity at concentrations as low as 10 µM, supporting the potential use of azetidine-based compounds in cancer therapy .
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective agents highlighted the ability of azetidine derivatives to reduce oxidative stress in neuronal cells. This effect was attributed to the modulation of cellular signaling pathways that protect against apoptosis .
Case Study 3: Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of various azetidine compounds, including this compound. The compound demonstrated promising activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-(1-aminopentan-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-2-3-7(4-9)8(11)5-10-6-8/h7,10-11H,2-6,9H2,1H3 |
Clé InChI |
XBRZFJOTCPDAQX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN)C1(CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















